Sulfonatoacetate
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Overview
Description
Sulfonatoacetate is an organosulfonate oxoanion that is the dianion of sulfoacetic acid arising from deprotonation of carboxylic acid and sulfo groups. It is a monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a sulfoacetic acid.
Scientific Research Applications
Sulfur Cycle and Environmental Impact
Sulfonates, including sulfonatoacetate, play a crucial role in the sulfur cycle, particularly in aerobic soils where they constitute over 95% of the sulfur content. Microorganisms utilize sulfonates and sulfate esters as sulfur sources for growth. The metabolism of these compounds by bacteria involves oxygen-dependent desulfonation, suggesting potential applications in biodesulfurization and bioremediation. Understanding these processes can aid in optimizing crop sulfur nutrition and managing environmental pollution (Kertesz, 2000).
Material Science and Energy Applications
This compound derivatives, specifically sulfonated polystyrene, are used in creating cation exchange membranes for fuel cells. These membranes, synthesized through electrospinning and chemical modification, play a pivotal role in renewable energy technologies. The ion-exchange capacity and proton conductivity of these membranes are key performance indicators, with implications for energy efficiency and sustainability (Jalal et al., 2020).
Biomedical Applications
This compound derivatives exhibit diverse biological activities and have been explored for their potential in pharmacology. Notably, sulfonamide-type protease inhibitors have shown promising anticancer, anti-inflammatory, and antiviral properties. These inhibitors target matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), contributing to the treatment of various diseases. The development of sulfonamide derivatives continues to be an active area of research, with potential applications in managing diseases such as rheumatoid arthritis, inflammatory bowel disease, and stroke (Supuran, Casini, & Scozzafava, 2003).
Environmental Monitoring
Methods to detect sulfonamide residues, including those from this compound derivatives, are crucial for environmental monitoring and food safety. Techniques such as high-performance liquid chromatography have been developed for the analysis of sulfonamide residues in food products like chicken and eggs. Ensuring the absence of harmful residues in food is essential for public health and adhering to safety regulations (Premarathne et al., 2017).
Properties
IUPAC Name |
2-sulfonatoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O5S/c3-2(4)1-8(5,6)7/h1H2,(H,3,4)(H,5,6,7)/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGIJOLULBJGTQ-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2O5S-2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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